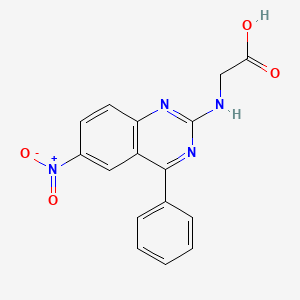![molecular formula C29H16N4O8 B11108542 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZAMIDE: is a complex organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of two isoindoline-1,3-dione groups and a nitrophenoxy substituent on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindoline-1,3-dione: The initial step involves the preparation of isoindoline-1,3-dione through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Nitration: The nitrophenoxy group is introduced via nitration of phenol, followed by etherification to attach the nitro group to the phenoxy ring.
Coupling Reaction: The final step involves coupling the isoindoline-1,3-dione with the nitrophenoxy-substituted benzamide under suitable conditions, often using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Due to its structural features, the compound is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging.
Industry:
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.
Comparison with Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the nitrophenoxy group.
N-(2-Nitrophenyl)phthalimide: Another related compound with a nitrophenyl substituent instead of nitrophenoxy.
Uniqueness: N-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZAMIDE is unique due to the presence of both isoindoline-1,3-dione and nitrophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H16N4O8 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzamide |
InChI |
InChI=1S/C29H16N4O8/c34-25(30-32-28(37)21-9-1-2-10-22(21)29(32)38)16-5-3-6-17(13-16)31-26(35)23-12-11-20(15-24(23)27(31)36)41-19-8-4-7-18(14-19)33(39)40/h1-15H,(H,30,34) |
InChI Key |
UEFRLPVVUDGEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-2-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11108459.png)
![7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B11108464.png)
![2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11108465.png)

![2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108471.png)
![N-(4-Chlorophenyl)-4-methoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108482.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)
![4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11108497.png)

![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11108508.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11108514.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11108527.png)

